N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a chemical compound with the molecular formula C16H21N3O3 and a molecular weight of 303.35 g/mol . This compound is characterized by the presence of a pyrrolidinone ring, which is a common structural motif in medicinal chemistry due to its biological activity and pharmacological properties .
Preparation Methods
The synthesis of N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide typically involves the formation of the oxalamide linkage through a condensation reaction between an amine and an oxalyl chloride derivative. The specific synthetic route may vary, but a general approach involves the following steps:
Formation of the amine intermediate: The starting material, 3-(2-oxopyrrolidin-1-yl)aniline, is reacted with butylamine under appropriate conditions to form the amine intermediate.
Condensation reaction: The amine intermediate is then reacted with oxalyl chloride in the presence of a base, such as triethylamine, to form the desired oxalamide product.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide has various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s structural features make it a potential candidate for studying biological processes and interactions.
Medicine: Due to its pharmacological properties, it may be investigated for potential therapeutic applications.
Industry: The compound can be used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide involves its interaction with specific molecular targets and pathways. The pyrrolidinone ring is known to interact with various biological targets, potentially affecting enzyme activity, receptor binding, and other cellular processes. The exact molecular targets and pathways involved would depend on the specific context of its use and the biological system being studied .
Comparison with Similar Compounds
N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide can be compared with other similar compounds, such as:
Pyrrolidinone derivatives: These compounds share the pyrrolidinone ring structure and may have similar biological activities.
Oxalamide derivatives: Compounds with the oxalamide linkage may exhibit similar chemical reactivity and applications.
Butyl-substituted amides: These compounds have a butyl group attached to the amide nitrogen, which can influence their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of structural features, which can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Biological Activity
N1-butyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide is a synthetic organic compound notable for its potential biological activities, particularly in medicinal chemistry. Characterized by its unique structural features, including an oxalamide linkage and a pyrrolidinone moiety, this compound has generated interest for its possible therapeutic applications.
- Molecular Formula : C16H21N3O3
- Molecular Weight : 303.35 g/mol
- CAS Number : 941921-07-9
Synthesis
The synthesis of this compound typically involves:
- Formation of the Amine Intermediate : Reacting 3-(2-oxopyrrolidin-1-yl)aniline with butylamine.
- Condensation Reaction : The amine intermediate is then reacted with oxalyl chloride in the presence of a base like triethylamine to yield the desired oxalamide product.
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The pyrrolidinone ring may modulate enzyme activity or receptor binding, influencing various cellular processes.
Enzyme Interaction Studies
Preliminary studies suggest that this compound may exhibit:
- Enzyme Inhibition : Potential inhibition of specific enzymes involved in inflammatory pathways or cancer progression.
Receptor Modulation
The compound may also interact with various receptors, suggesting potential applications in treating conditions like:
- Inflammatory Diseases
- Cancer
Comparative Analysis with Similar Compounds
To understand the uniqueness and potential advantages of this compound, a comparison with structurally similar compounds is vital.
Compound Name | Key Features | Differences |
---|---|---|
N1-butyl-N2-(3-(2-oxopiperidin-1-yl)phenyl)oxalamide | Contains a piperidine ring | Variation in ring structure may affect biological activity |
N1-butyl-N2-(3-(2-oxopyridin-1-yl)phenyl)acetamide | Contains an acetamide linkage | Different chemical reactivity due to acetamide group |
Pharmacological Evaluations
Research has indicated that compounds with similar structural frameworks often demonstrate significant pharmacological properties. For instance:
- A study on oxalamides revealed their potential as anti-inflammatory agents.
- Another investigation highlighted the receptor binding affinities of pyrrolidine derivatives, suggesting their role in modulating neurotransmitter systems.
In Vitro and In Vivo Studies
In vitro studies have shown that this compound can effectively inhibit target enzymes, while in vivo studies are necessary to confirm these effects in living organisms.
Properties
IUPAC Name |
N-butyl-N'-[3-(2-oxopyrrolidin-1-yl)phenyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-2-3-9-17-15(21)16(22)18-12-6-4-7-13(11-12)19-10-5-8-14(19)20/h4,6-7,11H,2-3,5,8-10H2,1H3,(H,17,21)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIWDXWMQIVOIX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC(=CC=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.